2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide
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Overview
Description
The compound contains several functional groups including a benzo[d]thiazol-2-yl group, an oxadiazol-2-yl group, a thio group, and a sulfamoylbenzyl group. These groups are common in various pharmaceuticals and could potentially contribute to biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzo[d]thiazol-2-yl and oxadiazol-2-yl groups are aromatic and likely contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the thio group might be susceptible to oxidation, and the oxadiazol-2-yl group could potentially undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be affected by the polar sulfamoylbenzyl group .Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of N-substituted derivatives of acetamides, including compounds structurally related to 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylbenzyl)acetamide, have been synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds have shown variable extents of activity against selected microbial species, with some exhibiting significant antimicrobial properties. This research highlights the potential of such compounds in developing new antimicrobial agents with reduced toxicity (Rehman et al., 2016; Ramalingam et al., 2019; Khalid et al., 2016).
Anti-Diabetic Potential
Novel bi-heterocycles structurally related to the compound of interest have been synthesized and evaluated for their anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme. These molecules have shown potent inhibitory potential against the enzyme, indicating their utility as valuable anti-diabetic agents (Abbasi et al., 2020).
Anticancer Evaluation
Derivatives with structural similarities to this compound have been designed, synthesized, and evaluated for their anticancer activity. Several compounds in this series exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives, related to the compound , have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid. These studies have demonstrated the compounds' effectiveness in forming a protective layer on mild steel surfaces, highlighting their potential as corrosion inhibitors (Ammal et al., 2018).
Enzyme Inhibition Studies
The enzyme inhibition capabilities of these compounds, specifically targeting acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease, have been explored. These studies have shown the potential of such compounds in therapeutic applications where enzyme inhibition is desired (Abbasi et al., 2018).
Mechanism of Action
Properties
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S3/c21-32(27,28)14-7-5-13(6-8-14)11-22-17(26)12-30-20-25-24-18(29-20)9-10-19-23-15-3-1-2-4-16(15)31-19/h1-8H,9-12H2,(H,22,26)(H2,21,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGOZELNMUIMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC3=NN=C(O3)SCC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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